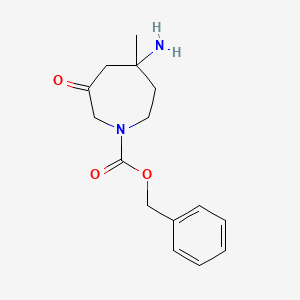
Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate: is a synthetic organic compound with a complex structure It belongs to the class of azepane derivatives, which are seven-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or an amino alcohol.
Introduction of Functional Groups:
Amination and Methylation: The amino group and the methyl group are introduced through amination and methylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of suitable catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted azepane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Biological Probes: Used as a probe to study biological pathways.
Medicine:
Drug Development: Explored for its potential as a lead compound in drug discovery.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry:
Materials Science: Used in the synthesis of novel materials with unique properties.
Polymer Chemistry: Potential application in the development of new polymers.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- Benzyl 4-oxoazepane-1-carboxylate
- Benzyl 5-amino-3-oxoazepane-1-carboxylate
- Benzyl 5-methyl-3-oxoazepane-1-carboxylate
Uniqueness: Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate is unique due to the presence of both the amino and methyl groups on the azepane ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry and materials science.
Biological Activity
Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C14H17N1O3
- Molecular Weight : Approximately 276.33 g/mol
- Structural Features : The compound includes a benzyl group, an amino group, and a carboxylate moiety attached to a seven-membered azepane ring, which contributes to its reactivity and biological potential .
Synthesis Methods
This compound can be synthesized through various methods, including:
- Condensation Reactions : Combining appropriate amines with carbonyl compounds under acidic or basic conditions.
- Cyclization Techniques : Utilizing precursors that can undergo cyclization to form the azepane ring structure.
- Functional Group Modifications : Post-synthetic modifications to enhance biological activity or solubility .
Case Studies and Research Findings
A review of recent literature reveals several studies highlighting the biological potential of similar azepane derivatives:
| Study | Findings |
|---|---|
| Bradley et al. (2017) | Investigated muscarinic receptor agonists that enhance cognitive function; suggests similar compounds may have neuroprotective effects. |
| Digby et al. (2012) | Explored the role of azepane derivatives in modulating neurotransmitter systems, indicating potential for treating cognitive disorders. |
| Ghoshal et al. (2016) | Reported on the synthesis and biological evaluation of azepane-based compounds with promising antimicrobial activity. |
These studies collectively suggest that this compound may possess multifaceted biological activities warranting further investigation.
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-15(16)7-8-17(10-13(18)9-15)14(19)20-11-12-5-3-2-4-6-12/h2-6H,7-11,16H2,1H3 |
InChI Key |
PDEINTDLMLCTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















